Triethylamine N-oxide

Description

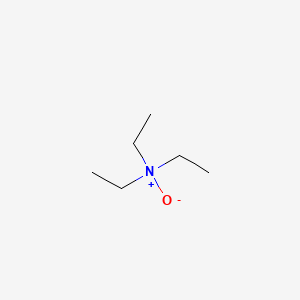

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMTUFVYMCDPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062592 | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-45-8 | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylamine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triethylamine N-oxide synthesis from triethylamine and hydrogen peroxide

An In-depth Examination of the Oxidation of Triethylamine using Hydrogen Peroxide for Researchers, Scientists, and Drug Development Professionals.

The conversion of triethylamine to triethylamine N-oxide is a fundamental chemical transformation with broad applications in organic synthesis and pharmaceutical development. This compound serves as a mild oxidant and a precursor in various chemical reactions. The use of hydrogen peroxide as the primary oxidant in this synthesis aligns with the principles of green chemistry, as its primary byproduct is water. This technical guide provides a detailed overview of the synthesis, including comparative data on catalytic systems, comprehensive experimental protocols, and visual representations of the reaction pathways and workflows.

Core Synthesis and Catalytic Enhancement

The direct oxidation of triethylamine with hydrogen peroxide is a well-established method for producing this compound. The reaction proceeds via the donation of an oxygen atom from hydrogen peroxide to the lone pair of electrons on the nitrogen atom of triethylamine. While the uncatalyzed reaction can occur, various catalytic systems have been developed to enhance reaction rates, improve yields, and allow for milder reaction conditions, making the process more efficient and environmentally benign.[1]

Catalysts play a crucial role in activating the hydrogen peroxide, making it a more potent oxidizing agent. Systems ranging from metal complexes to organic molecules have been successfully employed. For instance, platinum(II) complexes have been shown to mediate the oxidation of tertiary amines with hydrogen peroxide under mild conditions, resulting in medium to excellent yields.[2] Flavin-catalyzed oxidations also present a mild and highly effective method, leading to fast and selective reactions.[3] Other notable catalytic systems include methyltrioxorhenium-hydrogen peroxide and tungstate-exchanged layered double hydroxides, the latter of which allows for quantitative yields at room temperature in water.[1][4]

Quantitative Data on Catalytic Systems

The selection of an appropriate catalyst and reaction conditions is critical for optimizing the synthesis of this compound. The following table summarizes quantitative data from various catalytic systems, providing a comparative overview of their efficacy.

| Catalyst System | Solvent | Temperature | Reactant Ratio (Amine:H₂O₂) | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---| | Pt(II) complexes | Dichloromethane | Room Temperature | 1:1 | Not Specified | Medium to Excellent |[2] | | Flavin | Methanol | Room Temperature | Not Specified | Several Hours | Good |[3][4] | | Methyltrioxorhenium | Ethanol | Room Temperature or below | Not Specified | Not Specified | High |[4] | | Tungstate-exchanged Mg-Al LDH | Water | Room Temperature | Not Specified | Not Specified | Quantitative |[1][4] | | Ru/γ-Al₂O₃ | Not Specified | Not Specified | 1:1.5 | 3 hours | Quantitative |[5] | | Uncatalyzed (Aqueous) | Water | Not Specified | 1:1.26 | Not Specified | 97.7 |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: General Uncatalyzed Synthesis in Aqueous Solution

This protocol is adapted from a patented method demonstrating a high-yield synthesis without a specific catalyst.[6]

Materials:

-

Triethylamine aqueous solution (e.g., 28.12% w/w)

-

Hydrogen peroxide solution (e.g., 51.00% w/w)

-

EDTA-Na₂ (optional, as a stabilizer)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Charge the reactor with a 28.12% aqueous solution of triethylamine.

-

With stirring, slowly add a small amount of EDTA-Na₂.

-

Slowly add a 51.00% aqueous solution of hydrogen peroxide to the reaction mixture. The molar ratio of hydrogen peroxide to triethylamine should be approximately 1.26:1.

-

Control the reaction temperature to prevent rapid exothermic decomposition of hydrogen peroxide.

-

After the addition is complete, continue to stir the reaction mixture until completion.

-

The product, this compound, can be isolated by fractional crystallization. The mother liquor can be concentrated under reduced pressure to obtain further product.

Protocol 2: Flavin-Catalyzed Synthesis

This protocol describes a mild and efficient oxidation using a flavin catalyst.[3][4]

Materials:

-

Triethylamine

-

Methanol

-

Flavin catalyst

-

Hydrogen peroxide

-

Manganese dioxide (for quenching)

-

Basic alumina (for purification)

-

Celite

Procedure:

-

Dissolve triethylamine in methanol in a suitable reaction flask.

-

Add the flavin catalyst to the solution.

-

Add hydrogen peroxide to the mixture and stir at room temperature for several hours.

-

After the reaction is complete, quench the excess hydrogen peroxide by adding solid manganese dioxide.

-

Filter the mixture through Celite to remove the manganese dioxide.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on basic alumina.

Visualizing the Process

To better understand the synthesis and the relationships between its components, the following diagrams have been created using the DOT language.

References

- 1. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103012219A - Preparation method for trimethylamine oxide - Google Patents [patents.google.com]

Green Synthesis of Triethylamine N-oxide: A Technical Guide to Catalytic Methods

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethylamine N-oxide (TEAO) is a versatile molecule with applications ranging from being an oxidant in organic synthesis to a protein stabilizer in biochemical studies. The traditional synthesis of amine N-oxides often involves stoichiometric oxidants that are hazardous and generate significant waste. The principles of green chemistry encourage the development of more environmentally benign, efficient, and safer synthetic routes. A key strategy in the green synthesis of TEAO is the use of clean oxidants, particularly hydrogen peroxide (H₂O₂), which yields only water as a byproduct.[1] This guide provides an in-depth overview of modern catalytic methods for the synthesis of this compound that align with the principles of green chemistry, focusing on the use of H₂O₂ as the primary oxidant.

Core Principles of Green Synthesis for this compound

The green synthesis of TEAO primarily focuses on the following key areas:

-

Use of Green Oxidants: Replacing traditional, hazardous oxidizing agents with environmentally friendly alternatives like H₂O₂ is a central theme.[1]

-

Advanced Catalytic Systems: The development of efficient catalysts allows reactions to proceed under milder conditions, often at room temperature, leading to higher yields and selectivity.[1] These catalysts can be homogeneous or heterogeneous, with the latter offering advantages in terms of recyclability.

-

Energy Efficiency: Milder reaction conditions, such as lower temperatures, reduce the overall energy consumption of the process.[1]

-

Waste Reduction: The use of H₂O₂ and recyclable catalysts minimizes the generation of hazardous waste.[1]

Catalytic Systems for the N-Oxidation of Triethylamine with Hydrogen Peroxide

Several catalytic systems have been developed to enhance the efficiency and selectivity of triethylamine oxidation using hydrogen peroxide. These systems offer various advantages, including high yields, mild reaction conditions, and the use of environmentally benign solvents like water.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for various catalytic systems used in the green synthesis of this compound.

| Catalyst System | Solvent | Temperature | Yield (%) | Key Green Features |

| Pt(II) complexes | Dichloromethane | Room Temp. | 80-99% | Mild conditions, High yield |

| Tungstate-exchanged Mg-Al LDH (LDH-WO₄²⁻) | Water | Room Temp. | Quantitative | Recyclable heterogeneous catalyst, Water as solvent |

| Sodium Tungstate / Sodium Pyrophosphate | Aqueous | 20-75 °C | Not specified | Use of stoichiometric H₂O₂ |

| RuO₂ Nanoparticles on Graphene | Not specified | Not specified | Excellent | Low catalyst loading (0.13 mol%), Heterogeneous catalyst |

| Methyltrioxorhenium | Ethanol | Room Temp. | High | Facile reaction at room temperature or below |

| Flavin | Methanol | Room Temp. | Not specified | Mild and highly effective |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the green synthesis of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the catalytic synthesis of this compound using hydrogen peroxide.

Caption: General experimental workflow for the catalytic synthesis of this compound.

Protocol 1: Oxidation using Pt(II) Complexes

This protocol is based on the use of bridging hydroxo complexes of Pt(II) as catalysts.[2][3]

-

Materials:

-

Triethylamine (2.0 mmol)

-

35% Hydrogen peroxide (2.0 mmol)

-

Pt(II) complex catalyst (e.g., 1a-c as described in the source literature)

-

Dichloromethane (DCM, 2.0 mL)

-

-

Procedure:

-

To a solution of triethylamine in dichloromethane, add the Pt(II) catalyst.

-

Add hydrogen peroxide to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

-

Upon completion, the reaction mixture can be worked up by quenching excess peroxide, followed by extraction and purification to isolate the this compound.

-

Protocol 2: Heterogeneous Catalysis with Tungstate-Exchanged Mg-Al LDH

This method utilizes a recyclable, heterogeneous catalyst in an aqueous medium.[1]

-

Materials:

-

Triethylamine

-

Aqueous hydrogen peroxide (H₂O₂)

-

Tungstate-exchanged Mg-Al layered double hydroxide (LDH-WO₄²⁻) catalyst

-

Water

-

-

Procedure:

-

Disperse the LDH-WO₄²⁻ catalyst in water in a reaction vessel.

-

Add triethylamine to the catalyst suspension.

-

Add aqueous hydrogen peroxide to the mixture.

-

Stir the reaction vigorously at room temperature.

-

After the reaction is complete, the catalyst can be recovered by filtration.

-

The aqueous solution containing the product can be subjected to extraction or other purification methods to isolate this compound.

-

The recovered catalyst can be washed, dried, and reused in subsequent reactions.

-

Protocol 3: Oxidation using Methyltrioxorhenium-Hydrogen Peroxide System

This protocol describes a facile and high-yield synthesis at or below room temperature.[4]

-

Materials:

-

Triethylamine

-

Hydrogen peroxide

-

Methyltrioxorhenium catalyst

-

Ethanol

-

Dichloromethane (for extraction)

-

-

Procedure:

-

Prepare a solution of hydrogen peroxide in ethanol.

-

Add the methyltrioxorhenium catalyst to this solution.

-

Add the catalyst-oxidant solution to the triethylamine substrate.

-

Stir the reaction mixture for the appropriate amount of time.

-

Add water to the reaction mixture.

-

Extract the product with dichloromethane.

-

The organic layer can then be dried and the solvent evaporated to yield the crude product, which can be further purified.

-

Protocol 4: Flavin-Catalyzed H₂O₂ Oxidation

This method is noted for being mild and highly effective for the oxidation of tertiary amines.[4]

-

Materials:

-

Triethylamine

-

Hydrogen peroxide

-

Flavin catalyst

-

Methanol

-

Manganese dioxide (MnO₂) for quenching

-

Celite for filtration

-

Basic Alumina for purification

-

-

Procedure:

-

Dissolve the triethylamine in methanol.

-

Add the flavin catalyst and hydrogen peroxide to the solution.

-

Stir the mixture at room temperature for several hours.

-

Destroy the excess hydrogen peroxide by adding solid manganese dioxide.

-

Filter the mixture through celite.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using a basic alumina column.

-

Reaction Pathway

The fundamental reaction pathway involves the transfer of an oxygen atom from the activated peroxide species to the nucleophilic nitrogen atom of triethylamine.

Caption: Simplified reaction pathway for the catalytic oxidation of triethylamine to this compound.

Conclusion

The catalytic synthesis of this compound using hydrogen peroxide represents a significant advancement in the application of green chemistry principles to the production of this important chemical. The methods outlined in this guide, utilizing catalysts such as Pt(II) complexes, tungstate-exchanged LDHs, and methyltrioxorhenium, offer high yields under mild conditions, with the significant advantage of producing water as the sole byproduct. For researchers and professionals in drug development and chemical synthesis, these catalytic approaches provide a pathway to more sustainable and environmentally responsible manufacturing processes. The continued development of novel and more efficient catalysts, particularly recyclable heterogeneous systems, will further enhance the green credentials of this compound synthesis.

References

- 1. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mild catalytic oxidation of secondary and tertiary amines to nitrones and N-oxides with H2O2 mediated by Pt(ii) catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physical Properties of Solid Triethylamine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine N-oxide (TEAO), a tertiary amine oxide, is a compound of significant interest in various chemical and pharmaceutical contexts. Understanding its solid-state physical properties is crucial for its application in synthesis, formulation, and as a biological tool. This technical guide provides a comprehensive overview of the known physical characteristics of solid this compound, supported by available data and general experimental methodologies.

Core Physical Properties

Solid this compound is a crystalline substance.[1] However, it is noteworthy that some sources describe it as a liquid, which may be attributed to impurities or its hygroscopic nature, leading to the absorption of atmospheric moisture and subsequent liquefaction.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₅NO | - |

| Molecular Weight | 117.19 g/mol | [2][3][4] |

| Melting Point | 165 °C | [5] |

| Boiling Point | 57 °C at 25 Torr | [5] |

| pKa (Predicted) | 5.12 ± 0.40 | [6] |

| Standard Molar Enthalpy of Formation (Solid) | 9.0 ± 0.8 kJ/mol | [3] |

Experimental Protocols

Synthesis and Purification of Solid this compound

The synthesis of this compound typically involves the oxidation of triethylamine. A common method is the reaction of triethylamine with a 30% hydrogen peroxide solution in a suitable solvent like methanol.[7] The reaction mixture is typically stirred for an extended period at room temperature.[7] Purification of the resulting crude product to obtain a crystalline solid can be achieved through recrystallization from an appropriate solvent system, such as methanol/acetone.[7] Given the hygroscopic nature of amine oxides, all manipulations should be carried out under anhydrous conditions to ensure the solid form is obtained and maintained.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a hygroscopic compound like this compound, specific precautions are necessary.

General Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[8] To prevent moisture absorption, this should be done in a dry atmosphere (e.g., in a glove box or using a desiccator). The open end of the capillary tube should be sealed using a flame.[9]

-

Instrumentation: A calibrated melting point apparatus is used. The apparatus is pre-heated to a temperature about 10-15°C below the expected melting point.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is then ramped up at a slow, controlled rate (typically 1-2 °C/min) to ensure thermal equilibrium.[8]

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Solubility Determination

The solubility of this compound in various solvents provides insights into its polarity and potential applications in different reaction media.

General Protocol (Shake-Flask Method):

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/L or mol/L.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and phase transitions of a solid. Although specific DSC/TGA data for this compound is not currently available in the searched literature, the general methodology is as follows:

General Protocol:

-

Sample Preparation: A small, accurately weighed amount of the solid sample is placed in an appropriate DSC or TGA pan.

-

Instrumentation: The analysis is performed using a calibrated DSC or TGA instrument.

-

Measurement: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

DSC: The heat flow to or from the sample relative to a reference is measured as a function of temperature. This allows for the determination of melting points, phase transitions, and enthalpies of fusion.

-

TGA: The mass of the sample is continuously monitored as a function of temperature. This provides information on thermal stability, decomposition temperatures, and the presence of volatile components like water.

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the synthesis and physical characterization of solid this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has summarized the key physical properties of solid this compound based on available data. While quantitative values for several important parameters have been presented, it is evident that a comprehensive experimental characterization, particularly regarding its crystal structure and detailed thermal behavior, is not extensively documented in publicly accessible literature. The provided experimental protocols offer a foundational approach for researchers and scientists to determine these properties with high accuracy and precision, which is essential for the effective utilization of this compound in drug development and other scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. spectrabase.com [spectrabase.com]

- 6. hmdb.ca [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thinksrs.com [thinksrs.com]

Triethylamine N-oxide: A Comprehensive Technical Guide on its Structure and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Bond Geometries

Quantum mechanical calculations have been instrumental in elucidating the electronic structure and bonding of triethylamine N-oxide. The molecule is characterized by a polar covalent N-O bond, contributing to a significant molecular dipole moment.

While experimental crystallographic data for this compound is elusive, the crystal structure of its analogue, trimethylamine N-oxide, offers valuable insights into the expected molecular geometry.

Table 1: Crystallographic Data for Trimethylamine N-oxide (Analogue to this compound)

| Parameter | Value |

| Bond Lengths (Å) | |

| N-O | 1.388 |

| C-N (average) | 1.477 |

| Bond Angles (°) | |

| O-N-C (average) | 110.0 |

| C-N-C (average) | 109.0 |

Data obtained from X-ray diffraction studies of trimethylamine N-oxide.

Experimental Protocols

Synthesis of this compound

A common and environmentally benign method for the synthesis of this compound is the direct oxidation of triethylamine using hydrogen peroxide.

Materials:

-

Triethylamine (C₆H₁₅N)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Methanol (CH₃OH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve triethylamine in methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled solution while stirring continuously. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, decompose any excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO₂) until gas evolution ceases.

-

Filter the reaction mixture to remove the MnO₂.

-

Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of brine and extract the aqueous solution with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system, such as acetone/diethyl ether, to obtain pure crystalline this compound.

Key Chemical Reactions

A characteristic reaction of tertiary amine oxides is the Cope elimination, a thermal syn-elimination that forms an alkene and a hydroxylamine.

The Cope Elimination Reaction

This reaction proceeds through a cyclic five-membered transition state and is a valuable method for the synthesis of alkenes under relatively mild, non-acidic, and non-basic conditions.

Visualizations

The following diagrams illustrate the synthesis and a key reaction of this compound.

Caption: Synthesis of this compound.

Caption: Cope Elimination of this compound.

An In-depth Technical Guide to the Solubility of Triethylamine N-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Triethylamine N-oxide (TEAO) in various organic solvents. Due to the highly polar nature of amine N-oxides, TEAO exhibits a distinct solubility profile that is crucial for its application in organic synthesis, pharmaceutical research, and materials science. This document outlines the qualitative and semi-quantitative solubility of TEAO, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties of this compound

This compound is a crystalline solid with the chemical formula (C₂H₅)₃NO. The presence of the N-O dative bond results in a highly polar molecule with a significant dipole moment. This polarity is the primary determinant of its solubility behavior.

Key Properties:

-

Molecular Formula: C₆H₁₅NO

-

Molecular Weight: 117.19 g/mol [1]

-

Appearance: Crystalline solid[1]

-

CAS Number: 2687-45-8

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and the known properties of amine oxides, a qualitative and comparative understanding can be established. Amine oxides are characterized as highly polar molecules, leading to excellent solubility in water and poor solubility in most non-polar organic solvents.[2]

The following table summarizes the expected solubility of TEAO in various organic solvents based on available information for TEAO and analogous short-chain amine N-oxides like pyridine N-oxide and N-methylmorpholine N-oxide.

| Solvent Class | Solvent Example | Expected Solubility of this compound | Rationale and Comparative Notes |

| Protic Polar Solvents | Water | High | The high polarity and hydrogen bonding capability of water lead to strong interactions with the polar N-O group of TEAO.[2] |

| Methanol, Ethanol | High | Alcohols are polar and can act as hydrogen bond donors, readily solvating the polar TEAO molecule. N-methylmorpholine N-oxide is noted to be soluble in methanol and ethanol.[3] | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong polar aprotic solvent capable of solvating polar molecules. N-methylmorpholine N-oxide is soluble in DMSO.[3] |

| Acetone | Moderate | Acetone is a polar aprotic solvent. Pyridine N-oxide shows good solubility in acetone.[4] | |

| Acetonitrile | Moderate to Low | Acetonitrile is a moderately polar aprotic solvent. | |

| Non-Polar Solvents | Toluene | Very Low | As a non-polar aromatic hydrocarbon, toluene has weak interactions with the highly polar TEAO. Tertiary amine N-oxides generally exhibit limited solubility in toluene. |

| Hexane | Very Low | Hexane is a non-polar aliphatic hydrocarbon and is a poor solvent for polar compounds. | |

| Halogenated Solvents | Chloroform, Dichloromethane | Low | These solvents have a moderate polarity but are generally not effective at dissolving highly polar, crystalline solids like TEAO. |

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. The isothermal shake-flask method is a reliable and commonly used technique.

3.1. Materials and Equipment

-

This compound (crystalline, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS after derivatization, or NMR)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of glass vials.

-

Pipette a known volume or mass of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. The filter should also be pre-warmed if possible.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound in organic solvents, provided a detailed experimental protocol for its quantitative determination, and presented a visual workflow of the experimental process. While specific quantitative data remains sparse in the literature, the principles of its high polarity govern its solubility, making it highly soluble in polar protic solvents and sparingly soluble in non-polar solvents. The provided experimental methodology offers a robust framework for researchers to generate precise solubility data tailored to their specific applications.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Amine N-oxides in D₂O

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of amine N-oxides in deuterium oxide (D₂O). Due to the limited availability of specific experimental data for triethylamine N-oxide, this document presents the ¹H NMR data for the closely related compound, trimethylamine N-oxide, as a reference. The principles and methodologies described are broadly applicable to the analysis of similar compounds, including this compound.

¹H NMR Spectral Data of Trimethylamine N-oxide in D₂O

The ¹H NMR spectrum of trimethylamine N-oxide is characterized by a single sharp singlet due to the chemical equivalence of the nine protons of the three methyl groups.

| Compound | Protons | Chemical Shift (δ) in ppm | Multiplicity |

| Trimethylamine N-oxide | -CH₃ | 3.26 | Singlet |

Data sourced from JEOL, 300 MHz spectrometer in D₂O.[1]

Expected ¹H NMR Spectrum of this compound in D₂O

The methylene (-CH₂-) protons adjacent to the nitrogen atom would be deshielded and are expected to appear as a quartet. The methyl (-CH₃) protons of the ethyl groups would be more shielded and are expected to appear as a triplet. The integration of these signals would be in a 2:3 ratio, respectively, for each ethyl group.

Experimental Protocol: ¹H NMR Spectroscopy in D₂O

The following is a detailed protocol for the preparation and acquisition of a ¹H NMR spectrum of a water-soluble analyte, such as an amine N-oxide, in D₂O.

3.1. Materials and Equipment

-

High-purity analyte (e.g., this compound)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tube (5 mm) and cap

-

Pipettes and tips

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

3.2. Sample Preparation

-

Weighing the Analyte: Accurately weigh approximately 1-5 mg of the analyte directly into the NMR tube. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

-

Solvent Addition: Add approximately 0.5-0.6 mL of D₂O to the NMR tube. The final sample volume should be sufficient to cover the NMR coils (typically a height of about 4-5 cm in the tube).

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the analyte is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

-

Transfer (Optional): If the initial weighing was not done directly in the NMR tube, dissolve the analyte in a small vial with the D₂O and then transfer the solution to the NMR tube using a pipette.

3.3. NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the D₂O solvent. This is crucial for stabilizing the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a simple ¹H spectrum, a standard set of parameters is often sufficient. The residual HDO peak in the spectrum can be used as a reference (δ ≈ 4.79 ppm at 25°C), or an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

-

Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, highlighting the different proton environments that would give rise to distinct signals in a ¹H NMR spectrum.

Caption: Chemical structure of this compound with expected ¹H NMR signal multiplicities.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Triethylamine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts associated with Triethylamine N-oxide. Due to the limited availability of published experimental data for this compound, this guide utilizes data from its close structural analog, Trimethylamine N-oxide, to illustrate the significant electronic effects of N-oxidation. A comparison with the parent amine, Triethylamine, is provided to offer a comprehensive understanding of the spectral changes.

Data Presentation: 13C NMR Chemical Shifts

The formation of the N-oxide bond from a tertiary amine results in a significant downfield shift for the carbon atoms directly attached to the nitrogen. This deshielding effect is caused by the strong inductive electron-withdrawing nature of the N-O bond. The table below summarizes the experimental 13C NMR chemical shift data for Triethylamine and the analogous Trimethylamine N-oxide.

| Compound | Structure | Carbon Atom | Chemical Shift (δ) in ppm | Solvent |

| Triethylamine | (CH₃CH₂)₃N | -C H₂- | ~46.8 | CDCl₃ |

| -C H₃ | ~12.5 | CDCl₃ | ||

| Trimethylamine N-oxide | (CH₃)₃N⁺-O⁻ | -C H₃ | ~62.23 | H₂O / D₂O[1] |

Note: The chemical shift for Trimethylamine N-oxide is used as a proxy to demonstrate the expected downfield shift for the -CH₂- carbons in this compound upon N-oxidation.

Core Concept: The Inductive Effect of N-Oxidation

The primary factor governing the change in 13C NMR chemical shifts upon converting a tertiary amine to an amine N-oxide is the powerful inductive effect of the N⁺-O⁻ group. This concept is visualized in the diagram below.

Caption: Logical flow from parent amine to N-oxide and its effect on the α-carbon.

In Triethylamine, the nitrogen atom's lone pair of electrons has a modest shielding effect on the adjacent methylene (-CH₂-) carbons. Upon oxidation, the nitrogen atom acquires a formal positive charge, and the highly electronegative oxygen atom is introduced. This N⁺-O⁻ dipole strongly withdraws electron density from the surrounding atoms through the sigma bonds. This withdrawal of electron density, known as a deshielding effect, reduces the electron cloud around the α-carbon nuclei. As a result, a stronger external magnetic field is required for these nuclei to achieve resonance, leading to a significant downfield shift in the 13C NMR spectrum. Based on the data for Trimethylamine N-oxide, the chemical shift of the -CH₂- carbons in this compound is expected to shift downfield by approximately 15-20 ppm compared to the parent amine.

Experimental Protocols for Quantitative 13C NMR of Amine N-oxides

Obtaining accurate and reproducible quantitative 13C NMR data requires specific experimental considerations to account for the long spin-lattice relaxation times (T₁) of carbon nuclei and the nuclear Overhauser effect (NOE).

1. Sample Preparation:

-

Solvent: A suitable deuterated solvent that fully dissolves the amine N-oxide is crucial. Amine N-oxides are often polar and hygroscopic, making D₂O, Methanol-d₄, or DMSO-d₆ common choices.

-

Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of solvent is typical.

-

Relaxation Agents (Optional): To decrease the prohibitively long T₁ relaxation times of certain carbons (especially quaternary ones, though not present here), a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a concentration of approximately 0.05-0.1 M. This significantly shortens the required experimental time.

2. NMR Instrument Parameters:

-

Pulse Program: For quantitative analysis, it is essential to suppress the NOE, which can non-uniformly enhance signals of proton-bearing carbons. An inverse-gated decoupling pulse sequence is the standard method. In this sequence, the proton decoupler is switched on only during the acquisition of the free induction decay (FID) and is off during the relaxation delay.

-

Flip Angle: A 90° pulse angle maximizes the signal for a single scan. However, to allow for faster pulsing when T₁ values are long, a smaller flip angle (e.g., 30° or 45°) is often used in conjunction with a shorter relaxation delay.

-

Relaxation Delay (D1): This is the most critical parameter for quantitation. The delay between pulses (D1) must be long enough to allow for the complete relaxation of all carbon nuclei in the molecule. A common rule of thumb is to set D1 to at least 5 times the longest T₁ value of the carbons of interest (D1 ≥ 5 * T₁max). If T₁ values are unknown, a conservative delay of 30-60 seconds is recommended for accurate quantification, although this can lead to very long experiment times.

-

Acquisition Time (AT): The acquisition time should be set to ensure good resolution in the spectrum, typically between 1 to 3 seconds.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), signal averaging is necessary. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

The following diagram illustrates a typical workflow for acquiring a quantitative 13C NMR spectrum.

Caption: Workflow for quantitative 13C NMR data acquisition.

By adhering to these protocols, researchers can obtain high-quality, quantitative 13C NMR data that is essential for structural confirmation, purity assessment, and metabolic studies involving this compound and other related compounds.

References

Interpreting the Infrared Spectrum of Triethylamine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interpretation of the infrared (IR) spectrum of Triethylamine N-oxide (TEAO). Insights from its close structural analog, Trimethylamine N-oxide (TMAO), are utilized to provide a thorough analysis of the expected vibrational modes. This document outlines the key spectral features, presents quantitative data in a clear format, and details the experimental protocol for obtaining the spectrum.

Introduction to the Infrared Spectroscopy of Amine N-oxides

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For amine N-oxides, such as this compound, IR spectroscopy is particularly useful for characterizing the highly polar N-O bond, which gives rise to a strong and characteristic absorption band. The vibrations of the ethyl groups also provide valuable structural information.

This compound (C₆H₁₅NO) is a crystalline solid and a key metabolite of triethylamine. Its characterization is crucial in various fields, including pharmacology and metabolic research. This guide will walk through the theoretical and practical aspects of interpreting its IR spectrum.

Theoretical Vibrational Modes of this compound

The interpretation of the IR spectrum of this compound is based on the identification of vibrational modes associated with its specific functional groups and skeletal structure. Due to the limited availability of directly published and assigned spectra for TEAO, the well-studied spectrum of Trimethylamine N-oxide (TMAO) serves as an excellent reference. The primary vibrational modes of interest for TEAO include:

-

N-O Stretching Vibration: This is the most characteristic vibration for N-oxides. The N-O bond is strong and highly polar, resulting in a prominent absorption band.

-

C-N Stretching Vibrations: These vibrations involve the stretching of the bonds between the nitrogen atom and the carbon atoms of the ethyl groups.

-

C-H Stretching Vibrations: The ethyl groups give rise to both symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

-

C-H Bending Vibrations: These include scissoring and rocking motions of the CH₂ groups, and symmetric and asymmetric bending (umbrella) modes of the CH₃ groups.

-

Skeletal Deformations: Low-frequency modes corresponding to the bending and deformation of the C-C-N and C-N-C skeleton.

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected vibrational frequencies for this compound, with specific values for the N-O and C-N stretches referenced from studies on the analogous Trimethylamine N-oxide (TMAO). The ranges for the ethyl group vibrations are based on established group frequencies for aliphatic amines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-O Stretch (ν N-O) | ~937 | Strong | This is a key diagnostic peak for N-oxides. In TMAO, this mode is observed around 937 cm⁻¹.[1][2] A similar frequency is expected for TEAO. |

| C-N Stretch (ν C-N) | ~945 | Strong | In TMAO, this vibration is observed at approximately 945 cm⁻¹.[1][2] It may be coupled with the N-O stretching vibration. |

| Asymmetric CH₃ Stretch (νₐₛ CH₃) | 2960 - 2980 | Medium | Characteristic of the terminal methyl groups of the ethyl chains. |

| Asymmetric CH₂ Stretch (νₐₛ CH₂) | 2910 - 2940 | Medium | Arises from the methylene groups in the ethyl chains. |

| Symmetric CH₃ Stretch (νₛ CH₃) | 2870 - 2890 | Medium | Characteristic of the terminal methyl groups. |

| Symmetric CH₂ Stretch (νₛ CH₂) | 2840 - 2860 | Medium | Arises from the methylene groups. |

| CH₂ Scissoring (δ CH₂) | ~1465 | Medium | A characteristic bending vibration of the methylene groups. |

| Asymmetric CH₃ Bend (δₐₛ CH₃) | ~1450 | Medium | Also known as the umbrella mode of the methyl group. |

| Symmetric CH₃ Bend (δₛ CH₃) | ~1380 | Medium | Another characteristic bending vibration of the methyl group. |

| CH₂ Rocking (ρ CH₂) | 750 - 850 | Weak | These vibrations are often found in the fingerprint region. |

| C-C Stretch (ν C-C) | 1000 - 1200 | Weak | Stretching of the carbon-carbon single bonds in the ethyl groups. |

Experimental Protocol: Obtaining the FTIR Spectrum of this compound

As this compound is a solid at room temperature, a common and effective method for obtaining its IR spectrum is the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)

-

Analytical balance (4-place)

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[3]

-

Spatula

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample.[4]

-

Weigh approximately 200-300 mg of dry, spectroscopy-grade KBr.[4]

-

Transfer the this compound to the agate mortar and grind it to a very fine powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[4]

-

Add the KBr to the mortar and gently but thoroughly mix the two powders with the pestle for about a minute to ensure a homogeneous mixture.[4]

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply a pressure of approximately 8-10 tons for 1-2 minutes.[4] This will cause the KBr to fuse into a transparent or translucent pellet.

-

Slowly release the pressure and carefully remove the die from the press.

-

Disassemble the die to retrieve the KBr pellet. A good pellet will be clear and free of cracks or cloudiness.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Process the spectrum as needed (e.g., baseline correction).

-

An alternative method is Attenuated Total Reflectance (ATR)-FTIR spectroscopy, which requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[5][6]

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural characterization. The prominent N-O and C-N stretching bands, along with the characteristic vibrations of the ethyl groups, serve as a unique fingerprint for this molecule. By following the detailed experimental protocol and the logical interpretation workflow presented in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound in their samples. While direct spectral data for TEAO is scarce, the analogy to TMAO provides a robust framework for accurate spectral interpretation.

References

- 1. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 5. researchgate.net [researchgate.net]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to the N-O Stretching Frequency in Triethylamine N-oxide for IR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the N-O stretching frequency in Triethylamine N-oxide (TEAO), a key vibrational mode for the characterization of this important metabolite and organic reagent. Given the relative scarcity of in-depth spectroscopic studies on TEAO compared to its analogue, Trimethylamine N-oxide (TMAO), this guide leverages comparative data from TMAO to provide a more complete picture for researchers.

Introduction to this compound and its Spectroscopic Characterization

This compound (TEAO), with the chemical formula (C₂H₅)₃NO, is the N-oxide of the tertiary amine triethylamine. It serves as a metabolite of triethylamine in various biological systems and finds utility in organic synthesis as a mild oxidizing agent.[1] Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of TEAO, with the N-O stretching vibration being a particularly diagnostic absorption band. The frequency of this band is sensitive to the electronic environment of the N-O bond and intermolecular interactions, providing valuable insights into the molecule's structure and bonding.

The N-O bond in tertiary amine N-oxides is best described as a coordinate covalent bond, with a positively charged nitrogen atom and a negatively charged oxygen atom ((R)₃N⁺-O⁻). This charge separation results in a strong, polar bond with a characteristic vibrational frequency in the mid-infrared region.

Quantitative Summary of N-O Stretching Frequencies

The following table summarizes the experimentally observed and computationally predicted N-O stretching frequencies for this compound (TEAO) and its close analog, Trimethylamine N-oxide (TMAO). The data for TMAO is provided for comparative purposes due to its more extensive characterization in the scientific literature.

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Experimental Method | Reference |

| This compound (TEAO) | N-O Stretch | ~937 | IR Spectroscopy | [1] |

| C-N Stretch | ~945 | IR Spectroscopy | [1] | |

| Trimethylamine N-oxide (TMAO) | N-O Stretch | 937 | IR Spectroscopy | [2][3] |

| N-O Stretch | 940-950 | IR & Computational | [1] | |

| C-N Stretch | 945 | IR Spectroscopy | [2][3] | |

| TMAO (Computational) | N-O Stretch | ~940-950 | DFT (B3LYP/aug-cc-pVTZ) | [1] |

Experimental Protocol: Infrared Analysis of this compound

The following protocol provides a detailed methodology for obtaining the infrared spectrum of this compound, adapted from established procedures for amine oxides.[3]

Synthesis of this compound

A common method for the synthesis of TEAO is the oxidation of triethylamine using a suitable oxidizing agent, such as hydrogen peroxide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine in a suitable solvent like acetone or water.

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide to the triethylamine solution while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, any excess hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide or platinum on carbon.

-

Isolation: The product is then isolated by removing the solvent under reduced pressure. The crude TEAO can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).

Sample Preparation for IR Spectroscopy

Due to the hygroscopic nature of many amine oxides, careful sample preparation is crucial for obtaining a high-quality IR spectrum of the anhydrous form.

-

Drying the Sample: The purified TEAO should be thoroughly dried under vacuum to remove any residual water, which can interfere with the spectrum, particularly in the O-H stretching region and may also influence the N-O stretching frequency through hydrogen bonding.

-

KBr Pellet Technique:

-

Grind a small amount (1-2 mg) of the dried TEAO with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Thin Film Technique (for solid samples):

-

Place a small amount of the powdered TEAO in an evacuable absorption cell fitted with salt windows (e.g., NaCl or KBr).

-

Gently heat the sample under reduced pressure to sublime a thin film of the solid onto the windows.[3]

-

Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

-

Spectral Range: A typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Factors Influencing the N-O Stretching Frequency

The position of the N-O stretching band in the IR spectrum of TEAO is influenced by several factors:

-

Electronic Effects: The electron-donating nature of the three ethyl groups in TEAO influences the electron density at the nitrogen atom, which in turn affects the strength and polarity of the N-O bond.

-

Hydrogen Bonding: In the presence of protic solvents or water (as in a hydrate form), hydrogen bonding to the oxygen atom of the N-O group can occur. This interaction typically leads to a red-shift (lowering of the frequency) of the N-O stretching vibration. For TMAO, the N-O stretching frequency remains unchanged between the anhydrous form and the dihydrate, suggesting that in this specific case, hydrogen bonding effects are minimal on this particular vibrational mode.[2][3]

-

Physical State: The physical state of the sample (solid, liquid, or solution) can affect the frequency due to differences in intermolecular interactions.

-

Coordination to Metal Ions: The oxygen atom of the N-O group can act as a Lewis base and coordinate to metal ions. This coordination alters the electronic structure of the N-O bond and typically results in a shift of the stretching frequency.

Visualizations

The following diagrams illustrate the molecular structure of this compound, a general workflow for its IR analysis, and the nature of the N-O bond.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for IR analysis of TEAO.

Caption: Nature of the N-O bond and its vibrational signature.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Triethylamine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mass spectrometric behavior of Triethylamine N-oxide (TEAO), a significant metabolite of the industrial compound triethylamine. Understanding the fragmentation pattern of TEAO is crucial for its identification and quantification in various biological and environmental matrices. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and details the experimental methodologies for its analysis.

Core Concepts in the Mass Spectrometry of this compound

This compound, with a molecular weight of 117.19 g/mol , is a polar and thermally labile compound.[1] Its analysis by mass spectrometry is influenced by the ionization technique employed. Due to its low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging and typically requires a derivatization or reduction step to convert TEAO to a more volatile and thermally stable form.[1] Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a more direct and common method for its analysis.

The fragmentation of tertiary amine N-oxides like TEAO is primarily dictated by the structure and the energy imparted during ionization and collision-induced dissociation (CID).[1] Key predicted fragmentation pathways include the loss of an oxygen atom, the loss of a hydroxyl radical, and a gas-phase equivalent of the Cope elimination reaction.[1]

Mass Spectrometry Fragmentation Pattern

The electron ionization (EI) or collision-induced dissociation (CID) of this compound results in a series of characteristic fragment ions. The molecular ion ([M]⁺) is observed at an m/z of 117. The fragmentation is characterized by several key neutral losses, which are summarized in the table below.

| m/z | Proposed Ion Identity | Neutral Loss |

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 102 | [C₅H₁₂NO]⁺ | CH₃ (Methyl radical) |

| 101 | [C₆H₁₅N]⁺• | O (Oxygen atom) |

| 100 | [C₆H₁₄N]⁺ | OH (Hydroxyl radical) |

| 89 | [C₄H₁₁NO]⁺• | C₂H₄ (Ethene) |

| 88 | [C₄H₁₀NO]⁺ | C₂H₅ (Ethyl radical) |

Table 1: Summary of the mass spectral fragmentation data for this compound.[1]

Principal Fragmentation Pathways

The fragmentation of this compound can be rationalized through several key pathways, which are visualized in the diagram below.

Description of Key Fragmentation Pathways:

-

Loss of a Methyl Radical (-CH₃•): Cleavage of a carbon-carbon bond within one of the ethyl groups can lead to the loss of a methyl radical, resulting in the fragment ion at m/z 102.

-

Loss of an Oxygen Atom (-O): A common fragmentation pathway for N-oxides is the loss of an oxygen atom, which forms the corresponding tertiary amine radical cation. In this case, it results in the formation of the triethylamine radical cation at m/z 101.[1]

-

Loss of a Hydroxyl Radical (-OH•): Rearrangement of the molecular ion can facilitate the loss of a hydroxyl radical, yielding a fragment at m/z 100.[1]

-

Cope Elimination Analogue (-C₂H₄): A significant fragmentation route is the gas-phase analogue of the thermal Cope elimination, which involves the loss of an ethene molecule. This pathway leads to a fragment corresponding to protonated N,N-diethylhydroxylamine at m/z 89.[1]

-

Loss of an Ethyl Radical (-C₂H₅•): Alpha-cleavage involving the loss of an entire ethyl group results in the fragment ion at m/z 88.

Experimental Protocols

The following sections describe generalized experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS, adapted from established methods for the analogous compound, trimethylamine N-oxide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the non-volatile nature of TEAO, a reduction and derivatization procedure is necessary for GC-MS analysis.

1. Sample Preparation: Reduction and Derivatization

-

Protein Precipitation: For biological samples such as plasma or urine, precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile. Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Reduction of TEAO to Triethylamine (TEA): Transfer the supernatant to a new tube. Add a reducing agent, such as titanium(III) chloride solution, and incubate at an elevated temperature (e.g., 60°C) to facilitate the reduction of TEAO to the more volatile TEA.

-

Derivatization of TEA: After cooling, make the solution alkaline by adding a strong base (e.g., NaOH). Immediately perform a liquid-liquid extraction with an organic solvent like toluene. Add a derivatizing agent, such as 2,2,2-trichloroethyl chloroformate, to the organic phase to form a stable carbamate derivative of TEA suitable for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: An initial oven temperature of around 80°C, held for a minute, followed by a temperature ramp to approximately 280°C.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify unknown compounds or selected ion monitoring (SIM) for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a more direct method for the analysis of TEAO, avoiding the need for reduction and derivatization.

1. Sample Preparation

-

Protein Precipitation: Similar to the GC-MS sample preparation, precipitate proteins from biological matrices using a cold organic solvent like acetonitrile.

-

Dilution: After centrifugation, the supernatant can be diluted with a suitable solvent (e.g., a mixture of acetonitrile and water) before injection.

2. LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of polar analytes like TEAO.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or propanoic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition from the protonated precursor ion ([M+H]⁺) to a specific product ion. For TEAO, this would involve monitoring the transition of the precursor ion at m/z 118 to a characteristic product ion, such as m/z 89 (from Cope elimination) or other relevant fragments.

The workflow for LC-MS/MS analysis is depicted in the following diagram.

References

Navigating the Fragmentation Landscape: A Technical Guide to Cope Elimination in Triethylamine N-oxide Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristic gas-phase fragmentation of triethylamine N-oxide, with a particular focus on the Cope elimination reaction as observed in mass spectrometry. Understanding these fragmentation patterns is crucial for the structural elucidation and quantification of N-oxide metabolites in various stages of drug development and metabolic research.

Core Concepts: The Cope Elimination in the Gas Phase

This compound, a metabolite of the industrially significant compound triethylamine, undergoes several key fragmentation pathways upon ionization in a mass spectrometer. The most notable of these is a gas-phase analogue of the thermal Cope elimination, a well-established reaction in organic chemistry.[1] This intramolecular elimination reaction provides a diagnostic signature for identifying tertiary amine N-oxides.

The Cope elimination is an E2 reaction that occurs within the ionized molecule, yielding an alkene and a hydroxylamine.[1] In the case of this compound, this involves the abstraction of a β-hydrogen by the N-oxide oxygen, proceeding through a five-membered cyclic transition state. This concerted mechanism results in the formation of ethene and N,N-diethylhydroxylamine.

Predicted Fragmentation Pathways of this compound

Upon ionization, typically via electrospray (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule of this compound ([M+H]⁺) with a mass-to-charge ratio (m/z) of 118.1 is formed. Subsequent fragmentation via collision-induced dissociation (CID) can lead to several characteristic product ions. The primary predicted fragmentation pathways are:

-

Cope Elimination Analogue: This is often a major fragmentation route, involving the neutral loss of an ethene molecule (28 Da). This results in the formation of a protonated N,N-diethylhydroxylamine fragment.[1]

-

Deoxygenation: The loss of an oxygen atom (16 Da) can occur, leading to the formation of the triethylamine radical cation.[1]

-

Hydroxyl Radical Loss: Rearrangement can precede the loss of a hydroxyl radical (17 Da).[1]

The prevalence of these fragmentation pathways can be influenced by the specific ionization source conditions, such as temperature and the choice of ionization technique. For instance, deoxygenation is often more pronounced in APCI, which typically involves higher temperatures, whereas ESI is a softer ionization method.

Data Presentation: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted m/z values for the key ions in the mass spectrum of this compound. It is important to note that the relative intensities of these ions can vary significantly depending on the experimental conditions.

| Ion Description | Proposed Formula | Mass (Da) | Predicted m/z |

| Protonated Molecule | [C₆H₁₅NO + H]⁺ | 118.19 | 118.1 |

| Cope Elimination Product | [C₄H₁₁NO + H]⁺ | 90.14 | 90.1 |

| Deoxygenation Product | [C₆H₁₅N]⁺• | 101.19 | 101.2 |

| Hydroxyl Loss Product | [C₆H₁₄N]⁺ | 100.18 | 100.2 |

Experimental Protocols

While a specific, detailed experimental protocol for the mass spectrometric analysis of this compound is not widely available in the published literature, a robust method can be adapted from well-established protocols for the closely related and extensively studied compound, trimethylamine N-oxide (TMAO).[2][3][4] The following is a generalized LC-MS/MS protocol that can serve as a starting point for the analysis of this compound.

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from biological matrices such as plasma or serum.

-

To 50 µL of the plasma or serum sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

-

Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[3]

-

Vortex the mixture vigorously for 1 minute.[3]

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often effective for separating polar analytes like N-oxides. A C18 reversed-phase column can also be used.[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analyte. The gradient should be optimized based on the specific column and system.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.[4]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for N-oxides.[4]

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the method of choice. The precursor ion (the protonated molecule of this compound, m/z 118.1) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the Cope elimination product at m/z 90.1) is monitored in the third quadrupole.

-

Instrument Parameters: The following parameters should be optimized for the specific instrument being used:

-

Mandatory Visualizations

The following diagrams illustrate the Cope elimination fragmentation pathway and a typical experimental workflow for the analysis of this compound.

References

Thermochemistry of Triethylamine N-oxide Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triethylamine N-oxide (TEAO), the oxidized derivative of the common organic base triethylamine, is a compound of interest in various chemical and pharmaceutical contexts. Understanding its thermal stability is critical for safe handling, storage, and application in processes that may involve elevated temperatures. The primary thermal decomposition route for this compound is the Cope elimination, an intramolecular elimination reaction that yields an alkene and a hydroxylamine.[1][2][3] This guide delves into the core thermochemical aspects of this decomposition.

Decomposition Pathway: The Cope Elimination

The thermal decomposition of this compound proceeds via the Cope elimination, a concerted, intramolecular (Ei) reaction.[1][3][4][5] This process involves a five-membered cyclic transition state, leading to the formation of ethene and N,N-diethylhydroxylamine.[1][3] The reaction is characterized by its syn-periplanar stereochemistry, where the hydrogen atom and the amine oxide group are in the same plane on the same side of the C-C bond.[3][4]

The key features of the Cope elimination are:

-

Intramolecularity : The amine oxide itself acts as the base, abstracting a β-hydrogen.[4]

-

Concerted Mechanism : Bond breaking (C-H, C-N) and bond formation (C=C, O-H) occur in a single step.[4]

-

Thermal Activation : The reaction requires heat to overcome the activation energy barrier.[4]

The overall reaction is as follows:

(C₂H₅)₃NO → CH₂=CH₂ + (C₂H₅)₂NOH

Below is a diagram illustrating the Cope elimination pathway for this compound.

Thermochemical Data

Precise experimental values for the enthalpy, entropy, and Gibbs free energy of decomposition for this compound are not readily found in the surveyed literature. However, the standard molar enthalpy of formation for solid this compound has been reported.

Table 1: Standard Molar Enthalpy of Formation

| Parameter | Value | Units | Reference |

|---|

| ΔfH°solid (298.15 K) | 9.0 ± 0.8 | kJ/mol |[6] |

To provide a framework for understanding the thermochemistry of the decomposition, the following table contains hypothetical yet realistic quantitative data that would be obtained from experimental analysis. This data is for illustrative purposes only.

Table 2: Hypothetical Thermochemical Data for this compound Decomposition

| Parameter | Symbol | Hypothetical Value | Units | Method of Determination |

|---|---|---|---|---|

| Onset Decomposition Temperature | Tonset | 115 | °C | TGA/DSC |

| Peak Decomposition Temperature | Tpeak | 135 | °C | TGA/DSC (DTG) |